CA-4948

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

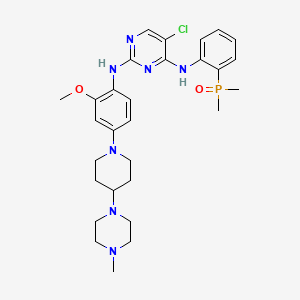

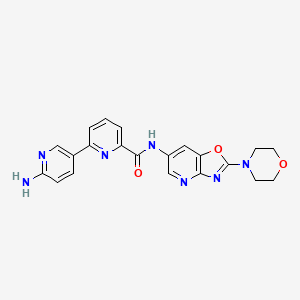

CA-4948 是一种新型、口服生物利用度高的白细胞介素-1 受体相关激酶 4 (IRAK4) 小分子抑制剂。 IRAK4 是髓样分化因子 88 (MyD88) 信号通路中的关键组成部分,该通路对于免疫细胞中包括 B 淋巴细胞在内的 toll 样受体 (TLR) 和白细胞介素-1 受体 (IL-1R) 家族下游信号传导至关重要 。 This compound 在治疗血液系统恶性肿瘤方面显示出希望,尤其是那些 IRAK4 信号传导失调的肿瘤 .

科学研究应用

作用机制

生化分析

Biochemical Properties

CA-4948 interacts with IRAK4, a serine/threonine kinase that mediates interleukin 1 receptor (IL-1R) and Toll-like receptor (TLR) signaling downstream of MYD88 . It is an ATP-competitive, type 1 reversible inhibitor with high binding affinity to IRAK4 (23 nM) and FLT3 . It inhibits hematological malignancies that are driven by over-activity of the TLR/IL-1R pathway .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been shown to inhibit P MYD88 P Myddosome IRAK4 IRAK1 TLR/IL-1R or FLT3 signaling pathways . It has also shown to have a growth inhibitory and pro-apoptotic activity in vitro against AML cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of IRAK4, which is a critical component of the TLR/Myddosome pathway . This inhibition leads to the suppression of the TLR pathway, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing cytokine release .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are predictable and support BID dosing . It has been well-tolerated in studies, allowing for long-term treatment .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent anti-tumor activity and survival advantage . Therapeutic dose levels were attained in both CSF and brain tissue .

Metabolic Pathways

It is known that it inhibits the TLR/Myddosome pathway, which is a critical pathway in the immune response .

Transport and Distribution

It has been shown that therapeutic dose levels can be attained in both cerebrospinal fluid (CSF) and brain tissue .

Subcellular Localization

Irak4, the target of this compound, is known to be involved in signaling pathways that operate in various subcellular locations .

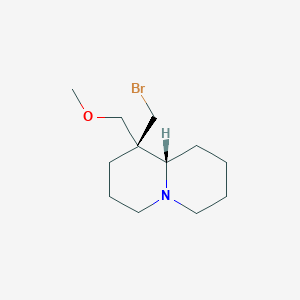

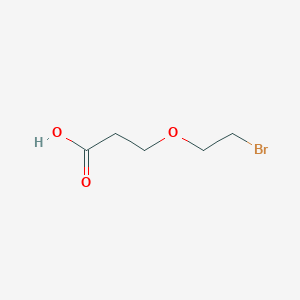

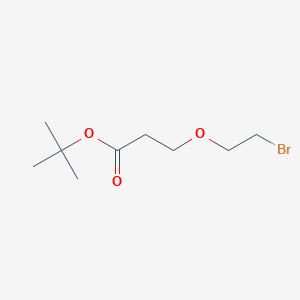

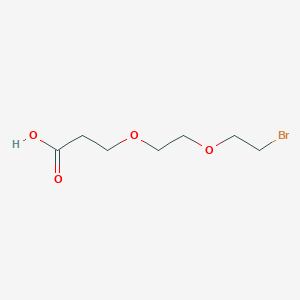

准备方法

化学反应分析

CA-4948 经历了几种类型的化学反应,包括抑制 IRAK4 激酶活性。 该化合物调节 TLR 和 IL-1R 信号级联反应,导致细胞因子释放减少和 NF-κB 信号传导抑制 。 这些反应中常用的试剂和条件包括使用对 IRAK4 具有高结合亲和力的 ATP 竞争性、1 型可逆抑制剂 。 这些反应形成的主要产物包括抑制 TLR/IL-1R 通路过度活化驱动的血液系统恶性肿瘤 .

相似化合物的比较

属性

IUPAC Name |

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIMETUXCNDSLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339192 |

Source

|

| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801343-74-7 |

Source

|

| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。